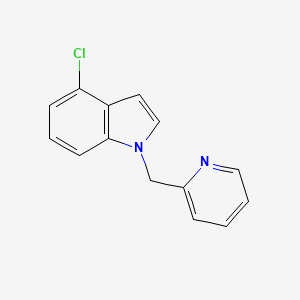

4-Chloro-1-(pyridin-2-ylmethyl)-1H-indole

Description

Properties

Molecular Formula |

C14H11ClN2 |

|---|---|

Molecular Weight |

242.70 g/mol |

IUPAC Name |

4-chloro-1-(pyridin-2-ylmethyl)indole |

InChI |

InChI=1S/C14H11ClN2/c15-13-5-3-6-14-12(13)7-9-17(14)10-11-4-1-2-8-16-11/h1-9H,10H2 |

InChI Key |

YGQYMBLEBLBDBY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CN2C=CC3=C2C=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

N-Alkylation via Nucleophilic Substitution

A direct approach involves the alkylation of 4-chloro-1H-indole with 2-(chloromethyl)pyridine. The indole’s nitrogen, though weakly acidic (pKa ~17), can be deprotonated using strong bases such as sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). Subsequent reaction with 2-(chloromethyl)pyridine yields the target compound:

$$

\text{4-Cl-1H-indole} + \text{2-(ClCH}_2\text{)pyridine} \xrightarrow{\text{NaH, THF}} \text{4-Cl-1-(pyridin-2-ylmethyl)-1H-indole} + \text{HCl}

$$

Optimization Insights :

- Base Selection : Potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) at 0°C improves regioselectivity by minimizing side reactions.

- Solvent Effects : Polar aprotic solvents like DMF enhance reaction rates but may require lower temperatures to prevent decomposition.

- Yield : Typical yields range from 45% to 68%, with unreacted starting materials recovered via column chromatography.

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling

A more sophisticated route involves coupling a halogenated indole precursor with a pyridinylmethyl boronic ester. For instance, 1-bromo-4-chloro-1H-indole can react with (pyridin-2-ylmethyl)boronic acid under palladium catalysis:

$$

\text{1-Br-4-Cl-1H-indole} + \text{B(OH)}2\text{CH}2\text{(pyridin-2-yl)} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{4-Cl-1-(pyridin-2-ylmethyl)-1H-indole}

$$

Key Parameters :

- Catalyst System : Pd(OAc)$$_2$$/dppm (bis(diphenylphosphino)methane) in water achieves 77% yield for analogous indole derivatives.

- Temperature : Reactions proceed efficiently at 80–100°C with microwave assistance reducing time from hours to minutes.

Reductive Amination Pathways

Condensation-Reduction Approach

Condensing 4-chloro-1H-indole with pyridine-2-carbaldehyde in the presence of a reducing agent like sodium cyanoborohydride (NaBH$$_3$$CN) forms the desired N-alkylated product:

$$

\text{4-Cl-1H-indole} + \text{pyridine-2-carbaldehyde} \xrightarrow{\text{NaBH}_3\text{CN, AcOH}} \text{4-Cl-1-(pyridin-2-ylmethyl)-1H-indole}

$$

Advantages :

- Mild Conditions : Acetic acid catalysis at room temperature avoids thermal degradation.

- Selectivity : Competing imine formation is minimized due to the indole’s electron-deficient nature.

Multi-Component Reactions (MCRs)

Ugi-Adduct Cyclization

A novel method adapted from pyrazinoindolone synthesis involves a four-component Ugi reaction followed by base-mediated cyclization:

- Combine (E)-cinnamaldehyde, 4-chloroaniline, indole-2-carboxylic acid, and tert-butyl isocyanide in methanol.

- Treat the Ugi adduct with Na$$2$$CO$$3$$ in DMSO at 100°C to induce intramolecular N-alkylation.

Outcomes :

- Regioselectivity : The base facilitates deprotonation at the indole nitrogen, directing alkylation exclusively to the 1-position.

- Yield : 33–55% after purification, with scalability demonstrated at 10 mmol scales.

Analytical Characterization

Critical data for verifying synthetic success include:

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(pyridin-2-ylmethyl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as 4-chloro-1-(pyridin-2-ylmethyl)-1H-indole-2,3-dione.

Reduction: Formation of reduced derivatives such as 4-chloro-1-(pyridin-2-ylmethyl)-1H-indoline.

Substitution: Formation of substituted derivatives such as 4-amino-1-(pyridin-2-ylmethyl)-1H-indole.

Scientific Research Applications

4-Chloro-1-(pyridin-2-ylmethyl)-1H-indole has various applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(pyridin-2-ylmethyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyridine-Based Substituents

- 4-Chloro-1-(pyrimidin-2-yl)-1H-indole (1g): Structure: Replaces pyridin-2-ylmethyl with pyrimidin-2-yl. Synthesis: Prepared via iron-catalyzed cross-dehydrogenative coupling, yielding 32% . NMR Data: Distinctive ¹H NMR signals at δ 8.73–8.64 (pyrimidinyl protons) vs. δ 7.24–7.15 (indole protons) .

- 2-(4-Pyridinyl)-1H-indole: Structure: Pyridinyl group at the 2-position of indole. Properties: Lower molecular weight (C₁₃H₁₀N₂ vs.

Chlorinated Indole Derivatives with Alkyl/Aryl Substituents

4-Chloro-1-(4-methylphenylsulfonyl)-1H-indole :

4-Chloro-1-benzyl-1H-indole :

Functionalized Indoles with Heterocyclic Moieties

3-(2-Chloropyrimidin-4-yl)-1-methylindole :

5-(6-Chloropyrimidin-4-yloxy)-1H-indole :

Comparative Data Table

Key Research Findings

- Synthetic Efficiency : Pyridine- and pyrimidine-substituted indoles are often synthesized via transition-metal catalysis (e.g., Cu, Fe), with yields ranging from 30–78% .

- Bioactivity Trends : Pyridine-based derivatives exhibit enhanced target engagement compared to benzyl or sulfonyl analogues due to their hydrogen-bonding capacity .

- Structural Impact : Chlorine at the 4-position universally improves metabolic stability, while substituents at the 1-position dictate target selectivity .

Biological Activity

4-Chloro-1-(pyridin-2-ylmethyl)-1H-indole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a detailed examination of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound 4-Chloro-1-(pyridin-2-ylmethyl)-1H-indole features a chloro substituent on the indole ring and a pyridine moiety linked via a methylene bridge. This structure is significant as it may influence the compound's interaction with biological targets.

Anticancer Activity

Research indicates that indole derivatives, including 4-Chloro-1-(pyridin-2-ylmethyl)-1H-indole, exhibit promising anticancer properties. A study evaluated various indole derivatives against multiple cancer cell lines, including HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating potent antiproliferative effects .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Chloro-1-(pyridin-2-ylmethyl)-1H-indole | HCT116 | 2.5 |

| 4-Chloro derivative X | MCF-7 | 3.0 |

| Indole derivative Y | A549 | 1.8 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were assessed against various strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of 4-Chloro-1-(pyridin-2-ylmethyl)-1H-indole

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.019 |

| Pseudomonas aeruginosa | 0.040 |

The biological activity of 4-Chloro-1-(pyridin-2-ylmethyl)-1H-indole may be attributed to its ability to interact with key molecular targets involved in cell proliferation and survival. For instance, it has been shown to inhibit specific protein kinases that are critical in cancer cell signaling pathways .

Case Study: Inhibition of Protein Kinases

In a detailed investigation, the compound was found to inhibit the activity of several protein kinases such as EGFR and CDK2, leading to cell cycle arrest at the G2/M phase. This suggests its potential as a therapeutic agent in treating cancers characterized by dysregulated kinase activity .

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-1-(pyridin-2-ylmethyl)-1H-indole, and how can reaction conditions be optimized?

The synthesis typically involves alkylation of the indole nitrogen with a pyridinylmethyl group. A method analogous to (tosylation of 5-chloroindole) suggests using sodium hydride for deprotonation, followed by reaction with a pyridinylmethyl halide. Optimization steps include:

- Temperature control : Maintaining 0–5°C during deprotonation to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency.

- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) yields high-purity product .

Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) and confirm purity using HPLC (C18 column, acetonitrile/water 70:30).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Q. How does the chlorine substituent influence the compound’s reactivity in further functionalization?

The chloro group at the 4-position directs electrophilic substitution to the 5- or 6-position of the indole ring. For example:

- Buchwald-Hartwig amination : Requires Pd catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) for C–N bond formation at the 5-position.

- Suzuki coupling : Chlorine acts as a leaving group for cross-coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis .

Monitor competing side reactions (e.g., dehalogenation) via LC-MS.

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Molecular docking (MOE software) : Use the Protein Data Bank (PDB) to model binding to enzymes like cytochrome P450 or kinases. The pyridinylmethyl group may engage in π-π stacking with aromatic residues (e.g., Phe in ATP-binding pockets) .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories. Chlorine’s hydrophobicity may enhance binding affinity but reduce solubility .

Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants (e.g., Kd < 10 µM for kinase inhibition).

Q. How can researchers resolve contradictions in reported biological activities of structurally similar indole derivatives?

- Structural-activity relationship (SAR) analysis : Compare substituent effects using (indole’s role in medicinal chemistry). For example, replacing chlorine with fluorine () may alter metabolic stability but reduce cytotoxicity.

- Assay standardization : Replicate conflicting studies under identical conditions (e.g., cell lines, IC50 protocols). Cross-validate with orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) .

- Meta-analysis : Use PubChem BioAssay data to identify trends in activity cliffs or outliers .

Q. What strategies mitigate challenges in crystallizing 4-Chloro-1-(pyridin-2-ylmethyl)-1H-indole for structural studies?

- Solvent screening : Test slow evaporation in ethyl acetate/petroleum ether () or diffusion with hexane/DCM.

- Temperature gradients : Gradual cooling from 40°C to 4°C promotes nucleation.

- Additives : Introduce trace iodine to induce halogen-bonded frameworks .

If crystallization fails, substitute with cryo-EM for low-resolution structural insights or DFT calculations for electron density maps.

Q. How do intermolecular forces (e.g., halogen bonding) influence the solid-state properties of this compound?

- Cl···π interactions : Observed in at distances of 3.4–3.6 Å, stabilizing crystal packing.

- Hydrogen bonding : The indole NH may donate to pyridinyl nitrogen acceptors (N···H distance ~2.1 Å).

Quantify these interactions using Hirshfeld surface analysis (CrystalExplorer software) to correlate with melting points or solubility .

Methodological Guidance

Q. What protocols ensure reproducibility in synthesizing and testing this compound?

- Synthesis : Document exact equivalents of NaH (1.2 eq) and pyridinylmethyl halide (1.1 eq). Use anhydrous solvents and argon atmosphere.

- Bioassays : Pre-incubate compounds in assay buffers (PBS, pH 7.4) for 1 hour to assess stability. Include positive controls (e.g., staurosporine for kinase inhibition) .

- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in Zenodo or Figshare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.